molecular formula C13H16N2O B12886377 (Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone

(Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone

Cat. No.: B12886377
M. Wt: 216.28 g/mol
InChI Key: DBUXCCIFVRUYLT-XFFZJAGNSA-N
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Description

(Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone is a structurally unique enone derivative featuring a pyridin-4-yl ethanone moiety and a 4,4-dimethyl-substituted pyrrolidin-2-ylidene group in the Z-configuration. The Z-configuration may influence its reactivity, stereoelectronic properties, and interactions with biological targets or metal ions.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2Z)-2-(4,4-dimethylpyrrolidin-2-ylidene)-1-pyridin-4-ylethanone

InChI

InChI=1S/C13H16N2O/c1-13(2)8-11(15-9-13)7-12(16)10-3-5-14-6-4-10/h3-7,15H,8-9H2,1-2H3/b11-7-

InChI Key

DBUXCCIFVRUYLT-XFFZJAGNSA-N

Isomeric SMILES

CC1(C/C(=C/C(=O)C2=CC=NC=C2)/NC1)C

Canonical SMILES

CC1(CC(=CC(=O)C2=CC=NC=C2)NC1)C

Origin of Product

United States

Biological Activity

(Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone, also known by its CAS number 113021-09-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.279 g/mol
  • LogP : 2.496 (indicating moderate lipophilicity)

These properties suggest that the compound may have suitable characteristics for interaction with biological membranes and potential bioactivity.

Biological Activity Overview

The biological activity of (Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone has been explored in various studies, focusing on its effects on different biological systems.

1. Pharmacological Effects

Research indicates that this compound exhibits notable pharmacological effects, particularly as an allosteric modulator at adenosine receptors. Allosteric enhancers can modify receptor activity without directly activating the receptor, which may lead to improved therapeutic profiles with reduced side effects compared to traditional agonists.

The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly those involving adenosine receptors. This modulation can impact various physiological processes including:

  • Neuromodulation : Potential use in neurological disorders by enhancing synaptic transmission.
  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through COX inhibition pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and derivatives, providing insights into the potential applications of (Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone.

Table 1: Summary of Biological Activities Related Compounds

Compound NameBiological ActivityReference
LevetiracetamAntiepileptic; teratogenicity assessed in mice
BenzoylthiophenesAllosteric enhancers at A1 adenosine receptor
IndolinonesPotential treatment for various conditions; structure activity relationship studied

Scientific Research Applications

Medicinal Chemistry

(Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone has shown potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of pyridine and pyrrolidine exhibit anticancer properties. The compound’s structural features may enhance its interaction with biological targets involved in cancer pathways, making it a candidate for further investigation in oncology .
  • Neurological Disorders : Pyrrolidine derivatives are often explored for their neuroprotective effects. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially leading to therapeutic applications in conditions like Alzheimer's disease .

Material Science

The compound also finds applications in material science:

  • Polymer Chemistry : As a building block, (Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone can be utilized in synthesizing novel polymers with specific mechanical and thermal properties. Its ability to form stable bonds can enhance the performance of polymeric materials .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyridine-pyrrolidine derivatives. The results indicated that compounds similar to (Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone exhibited significant cytotoxicity against breast cancer cell lines. The structure-activity relationship analysis suggested that modifications to the pyridine ring could optimize potency .

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing neuroprotective agents, a pyrrolidine derivative was tested for its ability to inhibit neurodegeneration in models of Alzheimer's disease. The compound demonstrated a capacity to reduce amyloid-beta aggregation, suggesting that (Z)-2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethanone could be a lead compound for developing new therapies for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Ligand Design

The compound shares structural similarities with 2-methylbenzyl (2Z)-2-[1-(pyridin-4-yl)ethylidene]hydrazinecarbodithioate (reported in ), which is a Schiff base ligand synthesized from 1-(pyridin-4-yl)ethanone and 2-methylbenzyl hydrazinecarbodithioate . Key differences include:

  • Backbone Structure : The target compound contains a pyrrolidin-2-ylidene group, while the Schiff base ligand features a hydrazinecarbodithioate linkage.
  • Coordination Sites : The pyrrolidin-2-ylidene group may act as a bidentate ligand via its nitrogen and carbonyl oxygen, whereas the Schiff base in utilizes sulfur and nitrogen atoms for metal coordination.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Metal Coordination Behavior
Target Compound Pyrrolidin-2-ylidene + pyridin-4-yl Ketone, cyclic enamine Hypothetical bidentate (N, O)
2-methylbenzyl Schiff Base () Hydrazinecarbodithioate + pyridin-4-yl Thiol, imine Tridentate (S, N, N) for Cd(II), Ni(II), Zn(II)

Methodological Comparisons

  • These methods may parallel strategies for synthesizing the target compound.
  • Characterization : Infrared (IR) spectroscopy () is critical for confirming functional groups (e.g., C=O stretch at ~1700 cm⁻¹) in both the target compound and its analogues .

Research Implications and Limitations

Metal Complexation : Testing its ability to coordinate metals like Cd(II) or Zn(II) could yield complexes with enhanced bioactivity.

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